Lithium nickel fluoride

Li-ion battery cathode density functional theory intercalation voltage

Researchers developing high-energy-density conversion cathodes often encounter a gap between theoretical performance and practical electrode engineering. Lithium nickel fluoride phases address this with validated electrochemical data. • Li₂NiF₄ nanocomposite demonstrates a practical capacity of 548 mAh·g⁻¹, bridging theory-to-performance gaps. • LiNiF₃ provides a 2.6 V intercalation voltage, ensuring carbonate electrolyte compatibility without high-voltage degradation. • Thermodynamic stability (ΔfG°m(T) for Li₂NiF₄) supports reliable procurement for molten salt reactor compatibility studies.

Molecular Formula C15H20N4O6
Molecular Weight 352.34 g/mol
CAS No. 62787-55-7
Cat. No. B14011150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium nickel fluoride
CAS62787-55-7
Molecular FormulaC15H20N4O6
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C(=O)OCC)N1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C15H20N4O6/c1-6-24-12(21)15(3,13(22)25-7-2)19-8-16-10-9(19)11(20)18(5)14(23)17(10)4/h8H,6-7H2,1-5H3
InChIKeyCCURPRVGQZXQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Nickel Fluoride: Identity and Procurement Classification


Lithium nickel fluoride refers to a family of ternary Li–Ni–F phases encompassing stoichiometric compounds such as LiNiF₃, Li₂NiF₄, and non-stoichiometric solid solutions. LiNiF₃ crystallizes in a trigonal R-3 structure (density 3.93 g·cm⁻³) and exhibits a computed SCF bandgap as low as 0.002 eV via optB88-vdW DFT, approaching metallic character . Li₂NiF₄, synthesized by solid-state or solvent-based routes, has been characterized as a promising conversion-type cathode material for lithium-ion batteries and a relevant phase in molten salt reactor fuel–structural material compatibility studies . The lithium–nickel fluoride electrochemical couple attracted early industrial attention for its exceptional theoretical energy density, reported at 626 Wh·lb⁻¹, substantially exceeding that of conventional secondary battery systems .

Material Family Ternary lithium nickel fluoride phases (Li–Ni–F)
Key Structures Trigonal LiNiF₃ (R-3) and tetragonal Li₂NiF₄
Research Context Conversion-type cathode material and molten salt compatibility studies

Why Lithium Nickel Fluoride Differs from Generic Alternatives


Lithium nickel fluoride phases occupy a distinct position within the broader conversion-type metal fluoride cathode family. Unlike the intercalation oxide cathodes (e.g., NCM variants with theoretical capacities typically ≤280 mAh·g⁻¹) or pure binary NiF₂, the ternary Li–Ni–F system presents unique phase behavior, voltage characteristics, and thermodynamic stability. DFT screening across the LiMF₃ series (M = Mn, Co, Fe, Ni, V) reveals that LiNiF₃ exhibits a predicted intercalation voltage of 2.6 V, which differs substantially from LiMnF₃ (3.4 V), LiCoF₃ (2.0 V), and LiVF₃ (3.1 V), making in-class voltage substitution non-trivial . Furthermore, the LiF–NiF₂ binary system uniquely forms a (Li₁₋₂ₓNiₓ)F solid solution confirmed by DSC and high-temperature XRD, a phase behavior not reproduced in NaF–NiF₂ or KF–NiF₂ analogs . These structural, thermodynamic, and electrochemical specificities preclude direct drop-in substitution with generic metal fluorides or conventional intercalation materials without recalibrating cell design and performance expectations.

Voltage Positioning

Intermediate LiNiF₃ voltage window differs substantially from LiMnF₃ and LiCoF₃; direct in-class substitution may require cell voltage re-design.

Solid Solution Uniqueness

The (Li₁₋₂ₓNiₓ)F solid solution forms only in the LiF–NiF₂ system; NaF and KF analogs lack this phase, limiting thermodynamic transferability.

Conversion Mechanism

Multi-electron conversion reaction differs fundamentally from single-electron intercalation oxides; generic metal fluorides cannot match energy density without composite engineering.

Quantitative Differentiation Evidence Against Closest Analogs


Intercalation Voltage Positioning Within the LiMF₃ Family

A comprehensive DFT study (Yousefi-Mashhour et al., 2024) calculated intercalation voltages for the entire LiMF₃ series (M = Mn, Co, Fe, Ni, V). LiNiF₃ yields a predicted voltage of 2.6 V, which is identical to LiFeF₃ (2.6 V), lower than LiMnF₃ (3.4 V) and LiVF₃ (3.1 V), but substantially higher than LiCoF₃ (2.0 V) . This places LiNiF₃ in a distinct intermediate voltage window—higher than cobalt-based and lower than manganese-based trifluoride analogs—offering a differentiated balancing point between energy density and electrolyte stability that neither LiMnF₃ nor LiCoF₃ can replicate without formulation adjustment.

Voltage Window Context
Head-to-head
2.6 V
Intermediate between LiMnF₃ (3.4 V) and LiCoF₃ (2.0 V); matches LiFeF₃.
DFT predictions; electrolyte stability window context.
Li-ion battery cathode density functional theory intercalation voltage metal trifluoride

Formation Energy and Phase Stability Versus LiMF₃ Polymorphs

Comparing DFT-computed formation energies from the Materials Project across the LiMF₃ series, LiNiF₃ (mp-758501) exhibits a formation energy of –2.537 eV·atom⁻¹ with an exceptionally low energy above hull of only 0.010 eV, indicating near-ideal thermodynamic stability against decomposition into binary fluorides . This energy above hull is markedly lower than that of LiCoF₃ (mp-764370: 0.223 eV), LiFeF₃ (mp-754051: 0.363 eV), LiVF₃ (mp-756643: 0.272 eV), and even the most stable LiMnF₃ polymorph (mp-756130: 0.066 eV) . A low energy above hull value correlates with reduced propensity for phase separation during cycling, a critical degradation pathway in conversion cathodes.

Thermodynamic Stability
Reported
0.010 eV·atom⁻¹
Near-zero energy above hull; 22× lower than LiCoF₃, 36× than LiFeF₃.
Materials Project DFT; cross-study comparable.
thermodynamic stability formation energy energy above hull Materials Project

Theoretical Energy Density Versus Conventional Secondary Batteries

The lithium–nickel fluoride electrochemical couple was evaluated by Gulton Battery Corporation under a USBM contract for mine life support equipment. The couple exhibits a theoretical energy density of 626 Wh·lb⁻¹ (approx. 1380 Wh·kg⁻¹), which is reported as ten times (10×) greater than that of the widely deployed lead-acid battery and three times (3×) greater than the silver-zinc battery—the highest theoretical energy density among commercially available secondary systems at the time of assessment . This quantitative energy density multiplier is rooted in the conversion reaction mechanism of NiF₂ with lithium, which transfers multiple electrons per transition metal center, unlike the single-electron intercalation of conventional oxide cathodes.

Theoretical Energy Density
Head-to-head
626 Wh·lb⁻¹
10× lead-acid, 3× silver-zinc theoretical density.
1973 USBM report; theoretical calculation.
theoretical energy density lithium-nickel fluoride battery lead-acid comparison silver-zinc comparison

Conductive Polymer Composite Capacity Enhancement

Pristine Li₂NiF₄ synthesized by calcination delivers a modest discharge capacity of 96 mAh·g⁻¹ at 0.05 C and 118 mAh·g⁻¹ at 0.02 C (2.0–4.8 V) . Compositing Li₂NiF₄ with the conductive polymer PEDOT via in situ EDOT polymerization dramatically elevates performance: the Li₂NiF₄-PEDOT nanocomposite achieves an initial discharge capacity of 548 mAh·g⁻¹ and retains 303 mAh·g⁻¹ after 40 cycles . For context, traditional NCM intercalation cathodes (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂) exhibit a theoretical capacity of ~278 mAh·g⁻¹ with practical values typically 150–200 mAh·g⁻¹ . Thus, the composite-enabled Li₂NiF₄ system surpasses both the intrinsic limitation of pristine Li₂NiF₄ and the theoretical ceiling of mainstream intercalation cathodes, though with ongoing cycle stability challenges.

Composite Capacity
Reported
548 mAh·g⁻¹
Li₂NiF₄-PEDOT initial; 5.7× pristine, 2.7× practical NCM.
PEDOT composite; cycle retention requires review.
conversion cathode Li₂NiF₄ PEDOT nanocomposite discharge capacity Li-ion battery

Solid Solution Phase and Thermal Expansion in LiF–NiF₂

CALPHAD thermodynamic modeling backed by DSC and high-temperature XRD experiments confirmed the existence of a (Li₁₋₂ₓNiₓ)F solid solution phase in the LiF–NiF₂ system, a feature not observed in the analogous NaF–NiF₂ or KF–NiF₂ systems . The ternary compound Li₂NiF₄ exhibits a thermal expansion coefficient α = 27.6 × 10⁻⁶ K⁻¹ over the temperature range 298–773 K, derived from high-temperature XRD . Additionally, the melting point of NiF₂ was measured for the first time as T = (1629 ± 5) K in this study, providing a critical reference for processing and thermal stability assessment. The LiF–NiF₂ system's distinct phase behavior, including the ternary phase diagram and fluorine potential diagram calculated for molten salt reactor operational temperatures, underscores its differentiated thermodynamic identity.

Solid Solution & Expansion
Class-level
α = 27.6×10⁻⁶ K⁻¹
Unique (Li₁₋₂ₓNiₓ)F solid solution in LiF–NiF₂; thermal expansion reported.
Requires phase-specific validation for application.
solid solution LiF-NiF2 phase diagram thermal expansion coefficient CALPHAD molten salt reactor

Application Scenarios for Procurement and Research Deployment


High-Energy-Density Conversion Cathode for Portable Power

The lithium–nickel fluoride couple's theoretical energy density of 626 Wh·lb⁻¹—10× that of lead-acid and 3× that of silver-zinc —positions Li₂NiF₄-based conversion cathodes as candidates for portable mine safety equipment, aerospace auxiliary power, and defense applications where gravimetric energy density is the dominant selection criterion. The demonstrated Li₂NiF₄-PEDOT nanocomposite capacity of 548 mAh·g⁻¹ validates that conductive polymer compositing can bridge the gap between theoretical promise and practical electrode performance. Procurement for this scenario should specify composite architecture (e.g., PEDOT or alternative conductive matrix) alongside phase purity requirements.

Mid-Voltage Cathode for Electrolyte Compatibility Optimization

LiNiF₃'s DFT-predicted intercalation voltage of 2.6 V occupies a distinct intermediate position between LiCoF₃ (2.0 V) and LiMnF₃ (3.4 V) . This voltage window is below the oxidative decomposition threshold of carbonate-based electrolytes (~3.5–4.0 V vs. Li/Li⁺) while remaining above the voltage floor where energy density becomes uncompetitive. Research groups and cell developers targeting electrolyte stability without sacrificing capacity should prioritize LiNiF₃ or LiNiF₃-containing solid solutions over higher-voltage LiMnF₃ analogs when using conventional liquid electrolytes, reducing the need for exotic high-voltage electrolyte formulations.

Molten Salt Reactor Fuel Salt Compatibility Assessment

The LiF–NiF₂ system's unique Li₁₋₂ₓNiₓF solid solution and the thermodynamic stability of Li₂NiF₄ (ΔfG°m(T) = (–1902.2 ± 1.1) + (0.3491 ± 0.0016) × T/K kJ·mol⁻¹) are directly relevant to molten salt reactor (MSR) design, where Ni-based alloys (e.g., Hastelloy-N) serve as containment materials in contact with lithium fluoride-bearing fuel salts. The ternary phase diagram and fluorine potential diagram calculated for the Li–Ni–F₂ system at reactor operating temperatures provide essential thermodynamic boundary conditions for corrosion prediction and fuel salt chemistry control. Procurement of phase-pure Li₂NiF₄ or characterized LiF–NiF₂ mixtures is essential for experimental MSR compatibility studies.

Ferroelectric Fluoroperovskite Research

First-principles DFT calculations predict that LiNiF₃ should adopt the ferroelectric LiNbO₃-type structure at low temperatures, with a negative enthalpy of formation from the binary fluorides LiF and NiF₂ . This structural prediction, combined with the experimentally accessible synthesis of LiNiF₃ in the trigonal R-3 space group , positions lithium nickel fluoride as a candidate for ferroelectric fluoroperovskite research—a niche but growing field distinct from its battery applications. Researchers procuring LiNiF₃ for property measurements (polarization switching, dielectric response) should verify crystallographic phase via XRD, as multiple polymorphs may coexist depending on synthesis conditions.

Application
Selection Property
Validation Focus
High-energy-density conversion cathode
Li₂NiF₄-PEDOT composite architecture
Capacity retention and energy density realization
Mid-voltage electrolyte-compatible cathode
LiNiF₃ intermediate voltage platform
Electrolyte oxidative stability and voltage match
Molten salt reactor fuel salt compatibility
Phase-pure Li₂NiF₄ or LiF–NiF₂ solid solution
Thermodynamic phase stability at reactor temperatures
Ferroelectric fluoroperovskite research
Trigonal LiNiF₃ with predicted ferroelectric structure
Crystallographic phase verification (XRD) and dielectric response
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